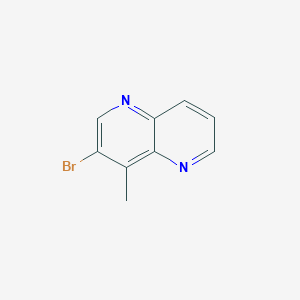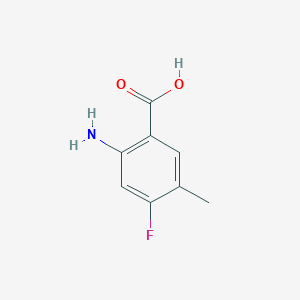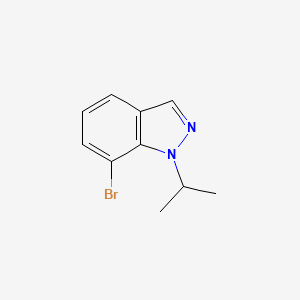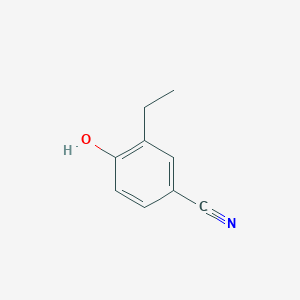
4-ブロモ-1-クロロ-2-(プロプ-1-エン-2-イル)ベンゼン
概要
説明
Molecular Structure Analysis
The molecular structure of bromochlorobenzenes consists of a benzene ring substituted with a bromine atom and a chlorine atom . The exact positions of these substitutions can vary, and the specific structure of “4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene” is not specified in the available resources.科学的研究の応用
多置換ベンゼンの合成
4-ブロモ-1-クロロ-2-(プロプ-1-エン-2-イル)ベンゼン: は、複雑なベンゼン誘導体の合成において重要な中間体です。その構造は、さらなる官能基化を可能にし、有機合成における汎用性の高いビルディングブロックとなっています。臭素と塩素の置換基の存在は、鈴木カップリングなどのさまざまな反応を起こし、ベンゼン環にさらなる基を導入することができます .
医薬品中間体
この化合物は、製薬業界の中間体として役立ちます。抗炎症、鎮痛、解熱などの特性を持つさまざまな医薬品を合成するために使用できます。さまざまな有機分子との反応性により、医薬品有効成分(API)を形成することができます .
作用機序
The mechanism of action of bromochlorobenzenes would depend on their specific use. For example, some bromochlorobenzenes are used as intermediates in the synthesis of other compounds . The specific mechanism of action for “4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene” is not provided in the available resources.
生化学分析
Biochemical Properties
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene on cellular processes are diverse and depend on the type of cells involved. In hepatocytes, for instance, this compound can influence cell signaling pathways related to detoxification and metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and xenobiotic metabolism. Additionally, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of enzyme-substrate complexes that undergo further chemical transformations. Additionally, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene have been studied over various time periods. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene remains stable for extended periods when stored at room temperature, but its stability decreases when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene in animal models vary with different dosages. At low doses, this compound has been observed to induce mild changes in metabolic enzyme activity without causing significant toxicity. At higher doses, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can lead to adverse effects, including hepatotoxicity and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing severe toxicity .
Metabolic Pathways
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can influence the levels of these metabolites, which may have downstream effects on cellular processes. Additionally, the interaction of this compound with cofactors such as NADPH can modulate its metabolic fate .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can affect its bioavailability and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is influenced by targeting signals and post-translational modifications. This compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The localization of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene within specific organelles can impact its activity and function, as well as its interactions with other biomolecules .
特性
IUPAC Name |
4-bromo-1-chloro-2-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVLGDAHVPWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

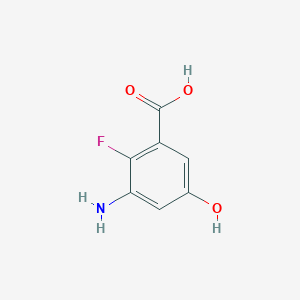
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)


![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)
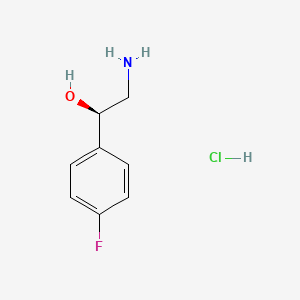
![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)
